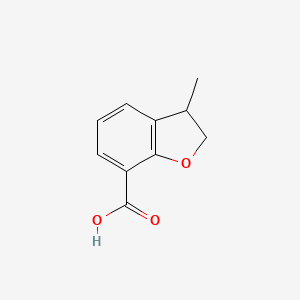

3-Methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-6-5-13-9-7(6)3-2-4-8(9)10(11)12/h2-4,6H,5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DACOAIIJQVVQAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C1C=CC=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid can be achieved through several methods. One common approach involves the oxidation of furan-2-carboxylic acid with potassium permanganate . Other methods include oxidative cyclization and esterification reactions . Industrial production methods often involve large-scale oxidation and cyclization processes to ensure high yield and purity .

Chemical Reactions Analysis

3-Methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can undergo electrophilic and nucleophilic substitution reactions, often using reagents like halogens or alkyl groups.

Cyclization: The compound can participate in cyclization reactions to form more complex polycyclic structures.

Scientific Research Applications

3-Methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex benzofuran derivatives.

Industry: The compound is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-cancer activity is attributed to its ability to inhibit cell growth and induce apoptosis in cancer cells . The compound’s antibacterial and antiviral activities are linked to its ability to disrupt microbial cell membranes and inhibit viral replication .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs and their properties are summarized below:

*Hypothesized structure based on analogous data.

Biological Activity

3-Methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid is a derivative of benzofuran, a class of compounds noted for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C10H10O3

- Molecular Weight : 178.18 g/mol

Benzofuran derivatives, including this compound, exhibit various biological activities through several mechanisms:

- Anti-inflammatory Activity : These compounds can inhibit the production of pro-inflammatory cytokines, which are critical in the inflammatory response.

- Antitumor Activity : They have shown significant cytotoxic effects against various cancer cell lines. For example, studies indicate that benzofuran derivatives can induce apoptosis in cancer cells and suppress tumor growth in vivo .

- Antimicrobial Activity : Benzofurans demonstrate antibacterial and antifungal properties, effective against pathogens like Staphylococcus aureus and Mycobacterium tuberculosis .

Biological Activities

The biological activities associated with this compound include:

Case Studies and Research Findings

Recent studies have highlighted the potential of benzofuran derivatives in cancer therapy and infectious disease treatment:

- Cancer Research : A study reported that a related benzofuran compound exhibited an IC50 value of 25.72 μM against MCF cell lines, indicating its potential as an anticancer agent .

- Antimicrobial Efficacy : Another investigation demonstrated that a benzofuran derivative had an MIC (Minimum Inhibitory Concentration) of 0.625 μg/mL against Mycobacterium tuberculosis, showcasing its promise as a treatment for tuberculosis .

- Inflammation Studies : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory pathway, with significant inhibition rates observed at concentrations as low as 10 μM .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with other benzofuran derivatives is presented:

| Compound | Activity/Use | IC50/Effectiveness |

|---|---|---|

| Psoralen | Treatment for skin diseases | IC50 varies by application |

| 8-Methoxypsoralen | Used in photochemotherapy | Effective in skin conditions |

| Angelicin | Exhibits anticancer properties | IC50 = 0.36 μM against melanoma |

Q & A

Q. What are the recommended methods for synthesizing 3-Methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid?

A common approach involves alkaline hydrolysis of ester precursors. For example, ethyl 2-(5-fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetate can be refluxed with potassium hydroxide in a methanol-water mixture, followed by acidification and purification via column chromatography to yield the carboxylic acid derivative . This method achieves high yields (82%) and produces crystals suitable for X-ray diffraction.

Q. How can the purity and structural integrity of this compound be validated experimentally?

Key techniques include:

- Melting point analysis : The compound’s reported melting point is 169–171°C, which serves as a preliminary purity check .

- X-ray crystallography : Intermolecular hydrogen bonding (O–H⋯O) patterns in the crystal lattice confirm structural features like planar benzofuran units and carboxyl group orientation .

- Chromatography : Thin-layer (TLC) or column chromatography using ethyl acetate as a solvent system ensures purification and monitors reaction progress .

Q. What safety precautions are critical when handling this compound in the lab?

While no direct MSDS is available for this specific derivative, structurally similar benzofuran carboxylic acids exhibit moderate flash points (~139°C) and require standard lab safety protocols:

- Use personal protective equipment (gloves, goggles).

- Avoid inhalation of fine particles; work in a fume hood during acidification steps.

- Store in a cool, dry environment away from oxidizing agents .

Advanced Research Questions

Q. How do substituents on the benzofuran ring influence crystallographic and electronic properties?

Substituents like halogens (e.g., fluorine) or methyl groups alter intermolecular interactions. For instance, fluorination increases electronegativity, stabilizing hydrogen-bonded dimers (O–H⋯O), while methyl groups enhance hydrophobicity and packing efficiency. X-ray studies show planar benzofuran systems with mean deviations of 0.005 Å, where substituents dictate crystal symmetry and stability .

Q. What challenges arise in cyclization reactions to form the benzofuran core?

Cyclization methods such as Mitsunobu reactions or PPA (polyphosphoric acid)-mediated processes are sensitive to steric and electronic effects. For example:

- Mitsunobu conditions (e.g., using diethyl azodicarboxylate) require precise control of stereochemistry to avoid side products .

- PPA cyclization of 5,6-dimethoxy-2-(methylphenylcarbamoyl)-benzofuran-3-carboxylic acid yields fused benzazepin-dione structures but may fail with bulkier substituents due to steric hindrance .

Q. How can computational modeling complement experimental data in studying this compound’s reactivity?

Density functional theory (DFT) can predict:

Q. Are there contradictions in reported synthetic yields or structural data for benzofuran derivatives?

Discrepancies may arise from:

- Solvent systems : Polar aprotic solvents (e.g., DMF) vs. aqueous methanol in hydrolysis steps, impacting reaction kinetics and byproduct formation .

- Crystallization conditions : Benzene vs. chloroform solvents produce different crystal morphologies, affecting X-ray diffraction quality .

Methodological Considerations

Q. What analytical techniques are optimal for studying intermolecular interactions in solid-state structures?

- Single-crystal X-ray diffraction : Resolves bond lengths, angles, and hydrogen-bonding motifs (e.g., R factor = 0.048 for high precision) .

- FT-IR spectroscopy : Identifies carboxyl O–H stretching (~2500–3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) .

- Thermogravimetric analysis (TGA) : Assesses thermal stability and decomposition pathways .

Q. How can structural analogs of this compound be designed for structure-activity relationship (SAR) studies?

- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂) or electron-donating groups (e.g., -OCH₃) at the 5- or 7-positions to modulate electronic properties.

- Ring modification : Replace the dihydrofuran ring with dihydrothiophene or pyrrolidine to study heteroatom effects on bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.